Dynorphin A (1-8)
Overview
Description
Dynorphin A (1-8) is a truncated form of dynorphin A, an endogenous opioid peptide . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile . It is an agonist at the mu-, kappa-, and delta- opioid receptors, with the highest binding affinity for the kappa-opioid receptor .
Synthesis Analysis
Dynorphin A (1-8) is derived from the precursor protein prodynorphin. When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released, including dynorphin A .Molecular Structure Analysis
The chemical formula of Dynorphin A is C75H126N24O15 and its molar mass is 1603.95474 . Structures of dynorphin A bound to the κ-opioid receptor have been reported .Chemical Reactions Analysis
Dynorphin A (1-8) is the predominant opioid peptide identified in placental tissue extracts. The binding of 3H-Bremazocine to the purified kappa receptor is inhibited by Dynorphin A (1-8) (IC50=303 nM) .Physical And Chemical Properties Analysis
Dynorphin A (1-8) is an opioid octapeptide . More specific physical and chemical properties may require laboratory analysis.Scientific Research Applications
Summary of the Application
The opioid peptide dynorphin is investigated for its role in modulating feeding behavior and metabolism . The study focuses on how dynorphin affects metabolic and behavioral responses to different diets and feeding regimens .
Methods of Application
Mice lacking dynorphin peptides were exposed to either a normal diet (ND) or a high-fat diet (HFD) for a period of 12 weeks. They had either time-restricted (tR) or ad libitum (AL) access to food. Body weight, food intake, and blood glucose levels were monitored throughout the 12-week feeding schedule .
Results or Outcomes
The study found that dynorphin modulates metabolic changes associated with time-restricted feeding regimen and high-fat diet consumption. The lack of dynorphin causes uncoupling between energy intake and body weight gain in mice; mice maintained on a high-fat diet become overweight despite their normal food intake .
2. Crossing the Blood-Brain Barrier
Summary of the Application
The study investigates the ability of E-2078, a dynorphin A (1–8) analog, to cross the blood-brain barrier in rhesus monkeys .
Methods of Application
In vivo studies were carried out by intravenously injecting E-2078, 10 mg/kg, a dose that had been found to be antinociceptive, to rhesus monkeys. Blood and cerebrospinal fluid samples were collected at various time points after the injection .
Results or Outcomes
The study found that E-2078 was stable in vivo in rhesus monkey blood. No biotransformation products were detected in the blood. Mass spectrometric analysis of the cerebrospinal fluid samples collected after E-2078 injection detected the presence of E-2078, indicating that E-2078 had crossed the blood-brain barrier .
3. Role in Alcohol Use Disorder
Summary of the Application
The study investigates the role of the Dynorphin/Kappa Opioid Receptor system in the actions of alcohol, particularly in relation to alcohol use disorder (AUD) .
Methods of Application
The study reviews the literature regarding the effect of alcohol on the level of the peptide and its receptor, and the role of the endogenous Dynorphin/Kappa Opioid Receptor system in alcohol reward and negative affective states associated with alcohol withdrawal .
Results or Outcomes
The study suggests that the Dynorphin/Kappa Opioid Receptor system mediates the negative affective states associated with alcohol withdrawal. This system is also involved in stress-mediated alcohol intake in alcohol-dependent subjects .
4. Cardiorenal Effects During Ontogeny
Summary of the Application
The study focuses on the physiological roles for kappa opioid receptors (KORs) in adult animals and humans, as well as in the developing newborn animal .
Methods of Application
The review focuses on the putative roles for the first class of endorphins – the dynorphins – and their cardiovascular and renal effects through activation of KORs, especially with regard to the physiology of development .
Results or Outcomes
The study suggests that activation of KORs with the selective agonist, U-50488H, results in an aquaresis, as previously observed in adult animals and humans . In addition, KORs modulate systemic and renal haemodynamics as well as the arterial baroreflex control of heart rate .
5. Role in Stress Response, Pain, and Addiction
Summary of the Application
The study investigates the role of dynorphin (Dyn), an opioid peptide involved in stress response, pain, and addiction. It is synthesized in human and mouse β-cells and secreted in response to glucose .
Methods of Application
The study focuses on intra-islet dynorphin stimulating somatostatin (SST) secretion as a novel factor regulating islet function and insulin secretion in human and mouse islets .
Results or Outcomes
The study suggests that dynorphin plays a significant role in the regulation of insulin secretion, potentially offering new insights into the treatment of conditions related to insulin regulation .
6. Vasoconstrictor Effect in Cerebral Arteries
Summary of the Application
The study investigates the perivascular expression and potent vasoconstrictor effect of Dynorphin A in cerebral arteries .
Methods of Application
Immunohistochemical analysis revealed the expression of Dynorphin A in perivascular nerves of rat pial arteries as well as in both rat and human intraparenchymal vessels of the cerebral cortex . In isolated rat basilar and middle cerebral arteries, Dynorphin A (1–13) and Dynorphin A (1–17) induced strong vasoconstriction in micromolar concentrations .
Results or Outcomes
The study found that Dynorphin A induces sustained contraction of rat cerebral arteries. This vasoconstrictor effect is only partly mediated by κ-opioid receptors and heterotrimeric G i/o -proteins .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLGMBDXVBPEG-VGXZEHLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dynorphin A (1-8) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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